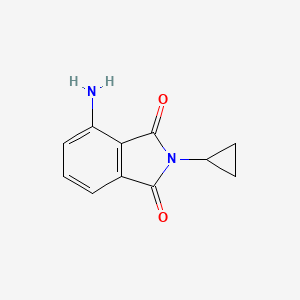

4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Description

Properties

IUPAC Name |

4-amino-2-cyclopropylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-3-1-2-7-9(8)11(15)13(10(7)14)6-4-5-6/h1-3,6H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFGGQZPDQXLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042635-26-6 | |

| Record name | 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

Key Synthetic Routes

The preparation generally follows these main steps:

- Starting Materials: Cyclopropylamine and phthalic anhydride or substituted phthalic acid derivatives serve as primary building blocks.

- Cyclization: Formation of the isoindoline-1,3-dione ring via cyclization reactions involving amide bond formation and ring closure.

- Introduction of the Amino Group: Amino substitution at position 4 is typically achieved by reaction with amines or via reduction of nitro precursors.

- Purification: Final products are purified through recrystallization or chromatographic techniques to ensure high purity.

Detailed Synthetic Process

Reaction of Cyclopropylamine with Phthalic Anhydride

- Step: Cyclopropylamine reacts with phthalic anhydride under controlled heating to form the corresponding phthalimide intermediate.

- Conditions: Typically reflux in an organic solvent such as acetic acid or an inert solvent at temperatures around 100-120°C.

- Outcome: Formation of 2-cyclopropylisoindoline-1,3-dione intermediate.

Amination at Position 4

- Method 1: Direct amination using ammonia or ammonium salts under basic conditions to introduce the 4-amino group.

- Method 2: Reduction of a 4-nitro precursor to the corresponding 4-amino derivative using reducing agents such as Fe/HCl or Zn/HOAc.

- Conditions: Reduction typically occurs at mild temperatures (20-50°C) in methanol or similar solvents.

Cyclization and Ring Closure

- Cyclizing Agents: 1,1′-carbonyldiimidazole (CDI), thionyl chloride (SOCl2), or phosphorus oxychloride (POCl3) are used to promote ring closure.

- Catalysts/Bases: Organic bases such as triethylamine or pyridine enhance cyclization efficiency.

- Solvents: Acetonitrile, N-methylpyrrolidinone (NMP), or tetrahydrofuran (THF) are commonly used.

- Conditions: Reflux or room temperature for 3-15 hours depending on solvent and reagent.

Protection/Deprotection Strategies

- Carboxyl Protecting Groups: Methyl, ethyl, phenyl, or benzyl esters protect carboxyl groups during intermediate steps.

- Deprotection: Hydrolysis under acidic or basic conditions (e.g., NaOH or HCl in water/ethanol mixtures) at 50-90°C removes protecting groups to yield the free acid.

Representative Reaction Scheme Summary

| Step | Reactants & Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Cyclopropylamine + Phthalic anhydride | Reflux in AcOH, ~120°C | Formation of phthalimide intermediate | Controlled heating to avoid cyclopropyl ring opening |

| 2 | 4-Nitrophthalic derivative + Reducing agent (Fe/HCl or Zn/HOAc) | 20-50°C, methanol solvent | Reduction of nitro to amino group | Mild conditions preserve sensitive groups |

| 3 | Intermediate + CDI or SOCl2 + Triethylamine | Reflux in acetonitrile or THF | Cyclization to isoindoline-1,3-dione | Organic base catalyzes ring closure |

| 4 | Protected intermediates + Base (NaOH) or acid (HCl) | 50-90°C in water/ethanol mixture | Deprotection of esters | Yields free acid form |

| 5 | Purification | Recrystallization or chromatography | Isolation of pure product | Ensures high purity for further use |

Research Findings and Optimization

- Base Selection: Triethylamine is preferred for its organic base properties, facilitating smooth cyclization without side reactions.

- Solvent Effects: Acetonitrile and NMP provide good solubility and reaction rates; THF is used for milder conditions.

- Temperature Control: Elevated temperatures (~120°C) improve yields in cyclization but must be balanced to avoid decomposition.

- Reduction Methods: Fe/HCl and Zn/HOAc are effective for nitro group reduction with minimal impact on cyclopropyl groups.

- Protecting Groups: Methyl esters are commonly used due to ease of removal and stability during synthetic steps.

- Purification: Chromatography is essential for removing side-products and ensuring pharmaceutical-grade purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting materials | Cyclopropylamine, phthalic anhydride | Commercially available |

| Cyclization agents | 1,1′-carbonyldiimidazole, SOCl2, POCl3 | Promote ring closure |

| Base | Triethylamine, pyridine | Catalyze cyclization and neutralize acids |

| Solvents | Acetic acid, acetonitrile, THF, NMP | Influence solubility and reaction rate |

| Temperature | 20-120°C | Higher temps favor cyclization, lower temps for reductions |

| Reduction agents | Fe/HCl, Zn/HOAc | Convert nitro to amino groups |

| Protection groups | Methyl, ethyl esters | Protect carboxyl groups |

| Deprotection conditions | NaOH or HCl in water/ethanol | Remove ester groups |

| Purification methods | Recrystallization, chromatography | Ensure product purity |

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differentiators and Research Findings

Cyclopropyl vs. Alkyl/Aryl Substituents

The cyclopropyl group in the target compound enhances steric hindrance and electronic effects compared to linear alkyl chains (e.g., ethyl or propyl groups in ). This modification improves binding specificity to biological targets, as seen in its superior anticancer activity relative to 2-ethyl derivatives .

Amino Group Positioning and Reactivity

The 4-amino group distinguishes the compound from analogues like 4-chloro-2-methylisoindoline-1,3-dione . This amino group facilitates hydrogen bonding with enzymatic active sites, a critical factor in its enzyme inhibition capabilities .

Hybrid Structures with Heterocyclic Moieties

For example, 2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-...

Biological Activity

4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 1042635-26-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activity. For instance, in a study assessing various isoindole derivatives, this compound was evaluated for its antiproliferative effects against several cancer cell lines. The results indicated significant cytotoxicity with varying IC50 values depending on the specific cancer type.

Table 1: Antiproliferative Activity of this compound

These findings suggest that the compound exhibits selective cytotoxicity towards certain tumor types, which may be attributed to its structural features.

The mechanism by which this compound exerts its anticancer effects appears to involve disruption of microtubule dynamics and interference with centrosome clustering. Compounds similar to this isoindole derivative have been shown to induce multipolar mitotic spindles, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific modifications to the isoindole structure can significantly influence biological activity. The presence of electron-withdrawing or electron-donating groups at particular positions on the aromatic ring can enhance or reduce anticancer efficacy. For example:

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Electron-donating groups | Decreased potency |

| Cyclopropyl substitution | Enhanced selectivity |

These insights are crucial for guiding future synthetic efforts aimed at optimizing the biological activity of isoindole derivatives.

Case Studies

In a recent publication focusing on the synthesis and biological evaluation of various isoindole derivatives, researchers reported that compounds structurally related to this compound demonstrated significant anticancer properties across multiple cell lines . The study utilized MTT assays to assess cell viability and identified several derivatives with enhanced activity compared to standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction efficiency be improved?

- Methodological Answer : Employ computational reaction path search methods (e.g., quantum chemical calculations) combined with experimental validation to identify energy minima and transition states. Use Design of Experiments (DoE) to screen variables like solvent polarity, temperature, and catalyst loading. For example, refluxing in acetic acid with sodium acetate (as in analogous indole derivatives) can enhance cyclization efficiency . ICReDD’s approach of integrating computational predictions with iterative experimental feedback reduces trial-and-error cycles .

- Key Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C | ↑ cyclization rate |

| Solvent (Acetic Acid) | 100 mL per 0.1 mol substrate | ↑ solubility |

| Catalyst (NaOAc) | 1:1 molar ratio | Neutralizes byproducts |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer : Combine NMR (¹H/¹³C, HSQC for cyclopropane ring confirmation), FT-IR (amide I/II bands ~1650 cm⁻¹), and HPLC-MS (ESI+ mode for molecular ion detection). X-ray crystallography is critical for resolving stereochemistry, as seen in isoindole-dione derivatives . Use CRAMPS (Combined Rotation and Multiple-Pulse Spectroscopy) for solid-state ¹H NMR to assess polymorphic purity .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and Fukui indices. This predicts electrophilic sites (e.g., carbonyl groups) and nucleophilic regions (e.g., amino substituents). Quantum chemical models validated for isoindole-diones show <5% deviation in bond-length predictions vs. crystallographic data .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its stability and bioactivity, and what methods can resolve crystallization challenges?

- Methodological Answer : Screen polymorphs via slurry crystallization in solvents like DMF/acetic acid (7:3 v/v) . Use DSC-TGA to assess thermal stability and PXRD to confirm lattice differences. For bioactive studies, compare dissolution rates in simulated physiological buffers (e.g., pH 7.4 PBS). Computational crystal structure prediction (CSP) tools (e.g., USPEX) can prioritize stable forms .

Q. How should researchers address contradictions in kinetic vs. thermodynamic product ratios during synthesis?

- Methodological Answer : Apply the Curtin-Hammett principle to identify rate-determining steps. Use time-resolved in-situ IR or Raman spectroscopy to monitor intermediate formation. If kinetic control dominates, lower temperatures (<60°C) favor early intermediates; higher temperatures (>100°C) shift equilibrium to thermodynamically stable products .

Q. What reactor design principles apply to scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Use continuous-flow reactors with immobilized chiral catalysts (e.g., Rh-based) to enhance enantioselectivity. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD) simulations. Membrane separation (e.g., nanofiltration) can isolate enantiomers post-reaction .

Q. Which advanced spectroscopic methods can elucidate non-covalent interactions (e.g., hydrogen bonding) in solid-state formulations?

- Methodological Answer : Apply solid-state NMR (¹⁵N CP-MAS) to probe hydrogen-bonding networks. Raman spectroscopy coupled with DFT calculations (e.g., Gaussian 16) identifies weak interactions (e.g., C–H···O) in crystal lattices. Pair with AFM-IR for nanoscale mapping of interaction hotspots .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.